2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine
Description
Properties
Molecular Formula |
C15H12Cl2N4S |
|---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
2-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C15H12Cl2N4S/c1-21-14(13-4-2-3-7-18-13)19-20-15(21)22-9-10-5-6-11(16)12(17)8-10/h2-8H,9H2,1H3 |
InChI Key |
PPYGZYMGMXIPRT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under controlled conditions. This often involves the use of hydrazine derivatives and carbon disulfide.
Substitution Reactions: The 3,4-dichlorobenzyl group is introduced through nucleophilic substitution reactions. This step may require the use of strong bases and solvents like dimethylformamide (DMF).
Attachment of the Pyridine Ring: The final step involves the coupling of the triazole derivative with a pyridine ring. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, strong bases, polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted triazole and pyridine derivatives.
Scientific Research Applications
2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Structural Variations in Benzylthio Substituents
The benzylthio group at position 5 of the triazole is critical for bioactivity. Variations in halogenation and substitution patterns significantly alter physicochemical and biological properties:
Key Observations :
- Halogen Position : The 3,4-dichloro substitution (main compound) likely enhances target affinity compared to 2,4-dichloro (e.g., compound in ) due to improved electronic effects and steric compatibility with hydrophobic pockets .
- Triazole Substituent : Ethyl or 4-ethoxyphenyl groups (e.g., ) increase molecular weight and may reduce solubility, whereas methyl maintains a balance between lipophilicity and metabolic stability .
Research Findings and Implications
- Electronic Effects : Chlorine atoms in the 3,4-position increase electron-withdrawing effects, stabilizing the triazole-pyridine system and enhancing interaction with aromatic residues in enzyme active sites .
- Metabolic Stability : Methyl substitution at position 4 of the triazole reduces metabolic oxidation compared to bulkier groups like ethyl .
- Toxicity Considerations: Dichlorinated analogs may exhibit higher cytotoxicity than mono-halogenated derivatives, necessitating careful optimization .
Data Tables for Key Compounds
Table 1: Physicochemical Properties
| Compound | LogP* | Solubility (µg/mL) | TPSA (Ų) |
|---|---|---|---|
| This compound | 3.8 | 12.5 | 65.7 |
| 2-{5-[(2,4-Dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine | 4.1 | 8.2 | 65.7 |
| 3-{5-[(3-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine | 4.5 | 5.6 | 78.9 |
*Calculated using ChemAxon software.
Biological Activity
The compound 2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine (CAS No. 700858-39-5) is a heterocyclic organic molecule featuring both a triazole and a pyridine ring. Its unique structure suggests potential biological activities that are being actively researched. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula: C16H15Cl2N5OS3
- Molecular Weight: 460.4242 g/mol
- Structural Characteristics: The presence of a triazole moiety and a sulfanyl group enhances its chemical reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazole Ring: Utilizing reagents such as 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole.
- Introduction of the Sulfanyl Group: This can be achieved through the reaction with sulfur-containing compounds.
- Functionalization with 3,4-Dichlorobenzyl: This step enhances the biological activity by modifying the electronic properties of the molecule.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi:
- Antifungal Activity: The triazole ring is known for its efficacy against fungal infections by inhibiting ergosterol synthesis.
- Antibacterial Activity: Preliminary studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria.
Inhibition of Tyrosinase
Tyrosinase is an enzyme involved in melanin production and is a target for treating hyperpigmentation disorders:
- Mechanism of Action: Studies have demonstrated that this compound acts as an inhibitor of tyrosinase activity, with effective concentrations in the micromolar range. The binding mode has been elucidated through molecular docking simulations, suggesting favorable interactions within the active site of the enzyme .
Anticancer Potential
The compound's structural features indicate potential anticancer activity:
- Cell Line Studies: In vitro assays have shown that it can induce apoptosis in cancer cell lines, likely through pathways involving oxidative stress and mitochondrial dysfunction.
- Mechanisms Explored: Research is ongoing to determine specific pathways affected by this compound in cancer cells.
Case Studies
Q & A
Q. What are the typical synthetic routes for preparing this compound, and what critical reaction parameters influence yield?
The compound is synthesized via nucleophilic substitution reactions involving 1,2,4-triazole-3-thiol derivatives and halogenated pyridine intermediates. Key steps include:
- Thiol activation : Reacting 4-methyl-1,2,4-triazole-3-thiol with 3,4-dichlorobenzyl chloride under basic conditions to form the sulfanyl intermediate .
- Pyridine coupling : Using 6-chloro-3-chloromethylpyridine or similar halogenated pyridines to introduce the pyridine moiety via substitution .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity, as demonstrated in analogous triazole-pyridine systems .
Critical parameters :
Challenges include byproduct formation from competing alkylation sites; purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. How can researchers characterize the crystal structure and confirm molecular conformation?
X-ray crystallography is the gold standard for structural elucidation. For analogous triazole derivatives:
- Crystallization : Slow evaporation from ethanol/acetone mixtures yields suitable single crystals .
- Key structural insights :
- Planarity of the triazole-pyridine core influences π-π stacking and intermolecular interactions.
- The 3,4-dichlorobenzyl group adopts a specific dihedral angle, affecting steric hindrance and solubility .
- Supporting techniques :
- DFT calculations : Validate electronic properties (e.g., HOMO-LUMO gaps) and predict reactive sites .
- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., methyl group at N4 of triazole) .
Advanced Research Questions
Q. What experimental design strategies optimize synthesis yield and purity while minimizing trial-and-error approaches?
Design of Experiments (DoE) methodologies, such as factorial designs, systematically evaluate variables:
- Factors : Solvent polarity, temperature, catalyst loading, and reagent stoichiometry.
- Response surface modeling : Identifies interactions between variables (e.g., solvent-temperature synergy) .
- Case study : For analogous triazoles, a 2³ factorial design (temperature, time, base concentration) increased yield from 45% to 78% .
Workflow :
- Screen variables via Plackett-Burman design.
- Optimize significant factors using Central Composite Design.
- Validate with confirmation runs (±5% error tolerance).
Q. How can computational methods predict reactivity and guide the design of derivatives with enhanced bioactivity?
Quantum chemical calculations (e.g., DFT) and molecular docking are pivotal:
- Reaction pathway modeling : Transition state analysis for sulfanyl-group substitution reveals energy barriers and preferred mechanisms .
- Docking studies : Predict binding affinity to biological targets (e.g., bacterial enzymes) by simulating interactions between the dichlorobenzyl group and hydrophobic pockets .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP for membrane permeability) .
Example : Modifying the pyridine ring with electron-withdrawing groups (e.g., -CF₃) improves antibacterial activity by enhancing electrophilicity .
Q. How can contradictions in reported biological activity data for triazole derivatives be resolved?
Discrepancies often arise from variations in:
- Test strains : Gram-positive vs. Gram-negative bacteria exhibit differing susceptibility due to cell wall structure .
- Assay conditions : MIC values vary with incubation time, inoculum size, and solvent (DMSO vs. aqueous buffers).
Resolution strategies :
- Standardized protocols : Follow CLSI guidelines for antimicrobial assays.
- Structure-activity relationship (SAR) meta-analysis : Compare substituent effects across studies (e.g., dichlorobenzyl vs. trifluoromethyl analogs) .
- Dose-response validation : Replicate assays with purified batches to exclude impurity-driven artifacts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
